
4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole, also known as AMTT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AMTT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound is synthesized using a multi-step process that involves the reaction of various chemicals such as thioacetamide, sodium azide, and isobutyraldehyde.
作用机制
The mechanism of action of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole is not well understood. However, it is believed that the compound interacts with proteins and enzymes by forming covalent bonds with specific amino acid residues. This interaction can lead to changes in protein structure and function, which can be useful for investigating the role of specific proteins in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole are still being studied. However, it is known that the compound can affect the activity of specific enzymes and proteins. This can lead to changes in cellular processes and may have implications for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole in lab experiments is its ability to interact with proteins and enzymes in a specific and controlled manner. This makes it a useful tool for investigating the biochemical pathways involved in various biological processes. However, the use of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole in lab experiments is not without limitations. The compound is highly reactive and can be toxic if not handled correctly. Additionally, the synthesis of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole is a complex process that requires specialized equipment and expertise.
未来方向
There are several potential future directions for research involving 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole. One area of interest is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Another area of interest is the investigation of the biochemical and physiological effects of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole in various disease models. Additionally, there is potential for the development of new drugs based on the structure of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole that could be used to treat a variety of diseases.
In conclusion, 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is synthesized using a multi-step process and has been shown to have potential applications in the field of biochemistry. Future research involving 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole could lead to the development of new drugs and a better understanding of the biochemical pathways involved in various biological processes.
合成方法
The synthesis of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole involves a multi-step process that requires the reaction of various chemicals. The first step involves the reaction of thioacetamide with sodium azide to form 4-azido-2-thioxo-1,3-thiazole. This intermediate product is then reacted with isobutyraldehyde to form the final product, 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole. The synthesis of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole has been shown to have potential applications in scientific research, particularly in the field of biochemistry. The compound is known to interact with proteins and enzymes, making it a useful tool for investigating the biochemical pathways involved in various biological processes. 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole has also been used as a probe for studying protein-protein interactions and protein-ligand interactions.
属性
IUPAC Name |
4-(azidomethyl)-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)7-10-6(4-12-7)3-9-11-8/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFBPLILRQLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-phenylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2593223.png)

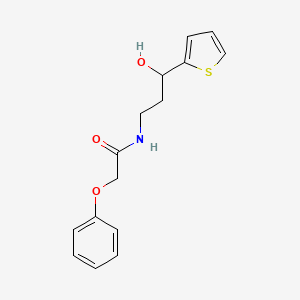
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)
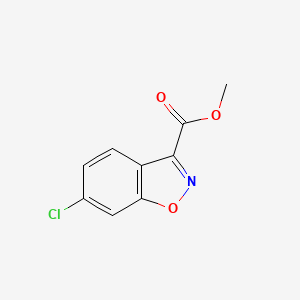
![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)

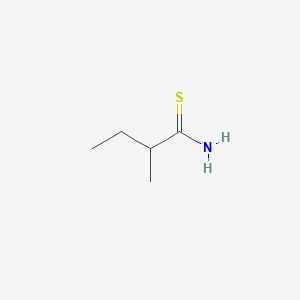
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2593238.png)
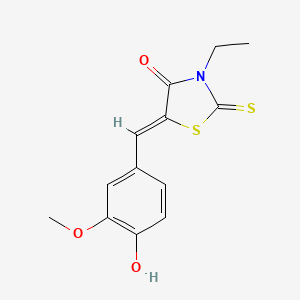

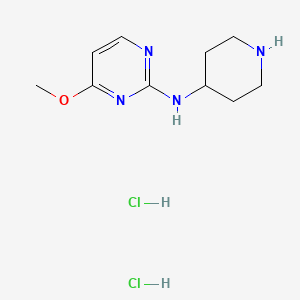
![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)